(R)-2-hydroxybutane-1,2,4-tricarboxylate

Enzyme kinetics Stereochemical specificity Lysine biosynthesis

The compound (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly referred to as (R)-homocitrate, is a chiral tricarboxylic acid homolog of citric acid, distinguished by a propionate arm in place of one acetate moiety. It serves as the first committed intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and certain archaea, and as an essential organic component of the nitrogenase FeMo-cofactor.

Molecular Formula C7H7O7-3
Molecular Weight 203.13 g/mol
Cat. No. B1259500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-hydroxybutane-1,2,4-tricarboxylate
Synonymshomocitrate
homocitric acid
Molecular FormulaC7H7O7-3
Molecular Weight203.13 g/mol
Structural Identifiers
SMILESC(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3/t7-/m1/s1
InChIKeyXKJVEVRQMLKSMO-SSDOTTSWSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxybutane-1,2,4-tricarboxylate Procurement Guide: Stereochemical Identity, Enzymatic Specificity, and Industrial Research Utility


The compound (R)-2-hydroxybutane-1,2,4-tricarboxylate, commonly referred to as (R)-homocitrate, is a chiral tricarboxylic acid homolog of citric acid, distinguished by a propionate arm in place of one acetate moiety [1]. It serves as the first committed intermediate in the α-aminoadipate pathway for lysine biosynthesis in fungi and certain archaea, and as an essential organic component of the nitrogenase FeMo-cofactor [2]. The (R) absolute configuration is biologically mandated: the (S)-enantiomer is not only inactive as a substrate but acts as a potent enzyme inhibitor [3].

Biologically mandated (R) absolute configuration
First committed intermediate of α-aminoadipate pathway
Essential organic component of nitrogenase FeMo-cofactor
Stereochemical control for enzyme specificity studies

Why Citrate, (S)-Homocitrate, and Isocitrate Cannot Replace (R)-2-Hydroxybutane-1,2,4-tricarboxylate in Research and Industrial Applications


Generic substitution with citrate, isocitrate, or the (S)-enantiomer of homocitrate fails because the α-aminoadipate pathway and nitrogenase cofactor assembly each impose strict stereochemical and chain-length requirements. Methanogen homoaconitase (EC 4.2.1.114) cannot use citrate, cis-aconitate, or threo-DL-isocitrate as substrates, and (S)-homocitrate acts as a complete inhibitor at 0.1 mM [1]. In nitrogenase, citrate cannot functionally replace R-homocitrate in the FeMo-cofactor, leading to altered substrate access and electron distribution at the active site [2]. The quantitative evidence presented below demonstrates that only the (R)-enantiomer with the full butane-1,2,4-tricarboxylate backbone satisfies the molecular recognition determinants required across these distinct biochemical systems.

(S)-Homocitrate
Reported as complete inhibitor of homoaconitase; not a substrate for pathway flux
Citrate
Lacks propionate arm; fails to support FeMo-cofactor reactivity modulation
Isocitrate
Not recognized by homoaconitase; no substrate activity or pathway engagement reported

Quantitative Differentiation Evidence for (R)-2-Hydroxybutane-1,2,4-tricarboxylate Against Closest Analogs and Enantiomers


Enantiomeric Discrimination by Methanogen Homoaconitase: (R)-Homocitrate as Substrate vs (S)-Homocitrate as Complete Inhibitor

Methanogen homoaconitase (EC 4.2.1.114) from Methanocaldococcus jannaschii accepts (R)-homocitrate as a substrate for dehydration with a Km of 1.5 mM at pH 8.5 and 60 °C [1]. In stark contrast, (S)-homocitrate is not dehydrated; instead it acts as a potent inhibitor, producing complete enzyme inhibition at a concentration of 0.1 mM under identical assay conditions [1]. Furthermore, neither citrate nor threo-DL-isocitrate can serve as substrates for this enzyme [2].

Enantiomer specificity
Head-to-head
(R)-homocitrate: Km 1.5 mM (substrate) — (S)-homocitrate: complete inhibition at 0.1 mM
Stereochemical-control context; (S) acts as potent inhibitor
Enantiomeric purity essential for enzyme assays
Enzyme kinetics Stereochemical specificity Lysine biosynthesis

Substrate Discrimination Against Tricarboxylic Acid Cycle Intermediates: Citrate and Isocitrate Are Not Recognized by Homoaconitase

Recombinant homoaconitase (HACN) from Thermus thermophilus was tested against citrate, cis-aconitate, and isocitrate using a homoisocitrate dehydrogenase-coupled assay. No activity was observed with any of these TCA cycle intermediates, and neither cis-aconitate nor citrate inhibited the enzyme, confirming absolute substrate discrimination [1]. In a parallel system, aconitase (ACN) from the same organism can catalyze the dehydration of (R)-homocitrate to cis-homoaconitate, but HACN is strictly required for the subsequent hydration to homoisocitrate — a two-enzyme isomerization not observed with citrate [1].

TCA substrate exclusion
Head-to-head
HACN: zero activity with citrate, cis-aconitate, isocitrate; cis-homoaconitate hydrated with kcat/Km ~1.6×10⁵ M⁻¹s⁻¹
TCA substrates are inert in this enzyme system
Pathway-selective substrate required
Substrate specificity TCA cycle Enzyme evolution

Nitrogenase FeMo-Cofactor Assembly: R-Homocitrate Is Irreplaceable — Citrate Substitution Impairs Cofactor Reactivity

The FeMo-cofactor of molybdenum nitrogenase contains an integral molecule of R-homocitrate coordinated to the Mo atom, forming the [MoFe₇S₉C·(R)-homocitrate] cluster [1]. In the NifV⁻ mutant of Klebsiella pneumoniae, homocitrate is replaced by citrate, producing a MoFe₇S₉·citrate cofactor. Kinetic studies using extracted cofactors showed that when imidazole is bound to the cofactor, the reactivity of the citrate-substituted cofactor with PhS⁻ is dramatically altered compared to the wild-type R-homocitrate-containing cofactor, with molecular mechanics calculations demonstrating that only R-homocitrate can form the critical hydrogen bond to the Hisα442 imidazole ligand that modulates electron distribution within the cluster [2].

FeMo-cofactor assembly
Head-to-head
R-homocitrate cofactor: imidazole-modulated PhS⁻ reactivity; citrate cofactor: no modulation
Cofactor reactivity depends on (R)-homocitrate propionate arm
Citrate cannot replicate hydrogen-bonding network
Nitrogenase FeMo-cofactor Bioinorganic chemistry

Homoisocitrate Dehydrogenase Substrate Preference: The (R)-Homocitrate-Derived Product Exhibits Tighter Binding Than Isocitrate

Homoisocitrate dehydrogenase (HICDH; EC 1.1.1.87) catalyzes the oxidative decarboxylation of (2R,3S)-homoisocitrate — the direct metabolic product of (R)-homocitrate isomerization — to 2-oxoadipate. In Deinococcus radiodurans wild-type HICDH, the Km for homoisocitrate is 0.211 mM compared to 0.291 mM for isocitrate, representing a 1.4-fold binding preference for the homocitrate-derived substrate [1]. The unique binding pocket accommodating the longer propionate arm of homoisocitrate is further evidenced by the competitive inhibitor thiahomoisocitrate, which displays a Ki of 97 nM against Saccharomyces cerevisiae HICDH — a potency not achievable with isocitrate-based inhibitor scaffolds [2].

HICDH binding preference
Cross-study comparable
Km homoisocitrate = 0.211 mM vs isocitrate = 0.291 mM; thiahomoisocitrate Ki = 97 nM
1.4-fold binding preference for homoisocitrate
Nanomolar inhibitor achievable with homoisocitrate scaffold
Homoisocitrate dehydrogenase Substrate selectivity Antifungal drug target

Pathway-Specific Feedback Inhibition: Homocitrate Synthase Is Regulated by L-Lysine with Micromolar Ki, a Feature Absent in Citrate Synthase

Homocitrate synthase (HCS; EC 2.3.3.14), which produces (R)-homocitrate from 2-oxoglutarate and acetyl-CoA, is strongly feedback-inhibited by L-lysine, the end-product of the α-aminoadipate pathway. In Penicillium chrysogenum, L-lysine inhibits HCS with a Ki of 8 ± 2 μM (competitive with respect to 2-oxoglutarate), with 50% inhibition observed at 53 μM lysine in the presence of 6 mM 2-oxoglutarate [1]. Candida albicans HCS isoform Lys22p is even more sensitive, with a Ki (L-Lys) of 4.37 ± 0.68 μM [2]. This contrasts sharply with citrate synthase, which is not regulated by lysine, underscoring that (R)-homocitrate synthesis is controlled by a distinct allosteric mechanism tied specifically to the α-aminoadipate pathway.

Feedback regulation
Class-level inference
HCS Ki (L-lysine) = 4–8 μM; citrate synthase: no lysine inhibition
HCS regulated by lysine; citrate synthase insensitive
Regulatory node specific to α-aminoadipate pathway
Feedback regulation Homocitrate synthase Metabolic engineering

Optimal Research and Industrial Deployment Scenarios for (R)-2-Hydroxybutane-1,2,4-tricarboxylate Based on Quantitative Differentiation Evidence


Lysine Biosynthesis Pathway Studies and Antifungal Drug Target Validation in Pathogenic Fungi

Investigators studying the α-aminoadipate pathway for lysine biosynthesis require enantiopure (R)-homocitrate as the authentic substrate for homoaconitase and as the metabolic precursor of (2R,3S)-homoisocitrate. As shown in Section 3, the (S)-enantiomer is a complete inhibitor of methanogen homoaconitase at 0.1 mM [1], and HICDH preferentially binds the homocitrate-derived product over isocitrate by 1.4-fold in Km [2]. This pathway is absent in humans, making it a validated target for antifungal development; compounds designed to mimic (R)-homocitrate or its downstream metabolites can achieve nanomolar inhibition of HICDH (e.g., thiahomoisocitrate Ki = 97 nM) [3]. Procurement of high-optical-purity (R)-homocitrate is therefore critical for inhibitor screening, enzyme kinetics, and co-crystallization studies with HCS, HACN, and HICDH.

Nitrogenase FeMo-Cofactor Biosynthesis and Biomimetic Catalyst Research

R-Homocitrate is an integral, non-exchangeable component of the nitrogenase FeMo-cofactor [MoFe₇S₉C·(R)-homocitrate], and its replacement by citrate in NifV⁻ mutants abolishes the imidazole-dependent modulation of cofactor reactivity essential for dinitrogen binding [4]. Researchers engaged in nitrogenase assembly, in vitro cofactor reconstitution, or synthetic [MoFe₇S₉C] cluster chemistry must use enantiopure (R)-homocitrate to reproduce the native cofactor geometry and hydrogen-bonding network. Substituting citrate, malate, or (S)-homocitrate yields cofactors with fundamentally altered electronic properties and substrate access pathways, as demonstrated by PhS⁻ reactivity assays [4].

Enzyme Engineering and Directed Evolution of Substrate Specificity in the Aconitase Superfamily

The aconitase superfamily — encompassing aconitase, homoaconitase, and isopropylmalate isomerase — provides a model system for studying the evolution of substrate specificity. (R)-Homocitrate serves as a discriminating probe substrate: aconitase can dehydrate (R)-homocitrate to cis-homoaconitate, but only homoaconitase can complete the isomerization to homoisocitrate [5]. Site-directed mutagenesis of HICDH (e.g., A80del and R87T mutants in D. radiodurans) can invert substrate preference between homoisocitrate and isocitrate [2], making enantiopure substrates indispensable for characterizing mutant specificity profiles. Procurement of chemically pure (R)-homocitrate enables rigorous kinetic comparisons that inform protein engineering campaigns.

Application
Selection Property
Validation Focus
Fungal α-aminoadipate pathway research
Enantiopure (R)-homocitrate required
Homoaconitase / HICDH kinetics and inhibitor profiling
Nitrogenase cofactor and biomimetic catalyst studies
(R)-enantiomer for native cofactor geometry
Reactivity modulation assays (e.g., PhS⁻ binding)
Aconitase superfamily enzyme engineering
Stereochemically pure substrate
Substrate specificity and directed evolution profiling
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